5-Pyrrolidin-1-yldiazinan-3-one
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Overview
Description
5-Pyrrolidin-1-yldiazinan-3-one is a heterocyclic compound featuring a five-membered pyrrolidine ring fused with a diazinanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pyrrolidin-1-yldiazinan-3-one typically involves the cyclization of appropriate precursors. One common method is the 1,3-dipolar cycloaddition between a nitrone and an olefin, which provides regio- and stereoselectivity . Another approach involves the use of simple and inactivated cyclic amines as substrates, with copper salts as promoters and Oxone as the oxidant .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as microwave-assisted organic synthesis (MAOS), can be applied to enhance synthetic efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Pyrrolidin-1-yldiazinan-3-one undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Introduction of different substituents on the pyrrolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include sulfur ylides for olefination and copper salts for oxidation . The conditions are generally mild, with good functional group tolerance.
Major Products
The major products formed from these reactions include pyrrolidin-2-ones and 3-iodopyrroles, which exhibit diverse biological activities .
Scientific Research Applications
5-Pyrrolidin-1-yldiazinan-3-one has a wide range of applications in scientific research:
Chemistry: Used as a scaffold for designing novel bioactive molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in developing new therapeutic agents.
Industry: Utilized in the synthesis of various agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Pyrrolidin-1-yldiazinan-3-one involves binding to specific molecular targets, such as gamma tubulin, which is implicated in its anticancer activity . The compound’s unique structure allows it to interact with enantioselective proteins, leading to different biological profiles depending on the stereoisomers and spatial orientation of substituents .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-one: A five-membered lactam with diverse biological activities.
Pyridazin-3(2H)-one: Known for its pharmacological properties as a cyclooxygenase-2 inhibitor.
Uniqueness
5-Pyrrolidin-1-yldiazinan-3-one stands out due to its unique combination of a pyrrolidine ring and a diazinanone moiety, which provides enhanced three-dimensional coverage and the ability to explore pharmacophore space efficiently .
Properties
Molecular Formula |
C8H15N3O |
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Molecular Weight |
169.22 g/mol |
IUPAC Name |
5-pyrrolidin-1-yldiazinan-3-one |
InChI |
InChI=1S/C8H15N3O/c12-8-5-7(6-9-10-8)11-3-1-2-4-11/h7,9H,1-6H2,(H,10,12) |
InChI Key |
LPXRJPKAWXRDMU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2CC(=O)NNC2 |
Origin of Product |
United States |
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